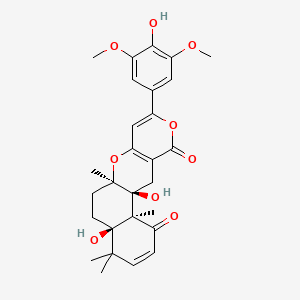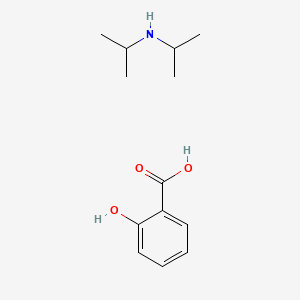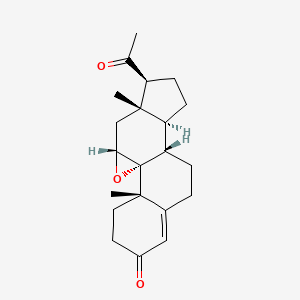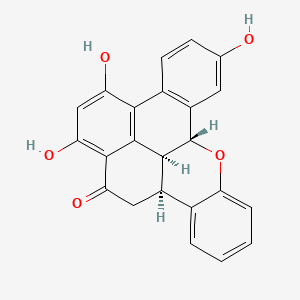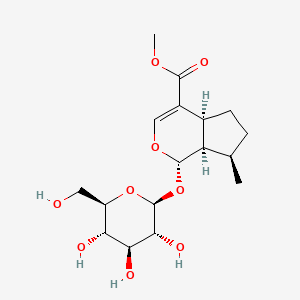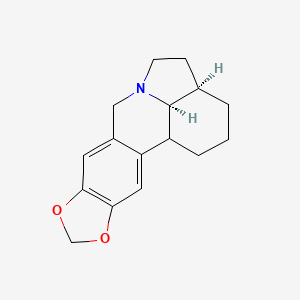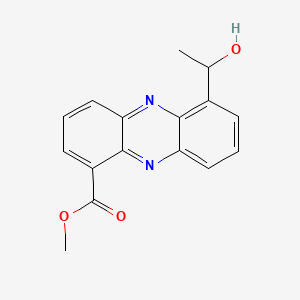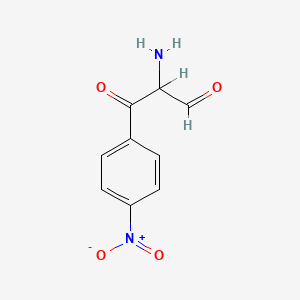
1-(4-Nitrophenyl)-2-amino-1,3-propandedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-amino-1,3-propandedione is an organic compound characterized by the presence of a nitrophenyl group attached to a propanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone. One common method includes the condensation of 4-nitrobenzaldehyde with 2-amino-1,3-propanedione under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2-amino-1,3-propandedione.
Oxidation: Corresponding oximes or nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-2-amino-1,3-propandedione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-2-amino-1,3-propanediol: Similar structure but with a diol group instead of a diketone.
1-(4-Nitrophenyl)-2-amino-1,3-propanediamine: Contains an additional amino group.
1-(4-Nitrophenyl)-2-amino-1,3-propanenitrile: Contains a nitrile group instead of a diketone.
Uniqueness: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90417-68-8 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-amino-3-(4-nitrophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H8N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-5,8H,10H2 |
InChI Key |
ZIMDJKOGIYHXMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
Synonyms |
1-(4-nitrophenyl)-2-amino-1,3-propandedione nitrophenylaminopropanedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


